molecular formula C70H62Cl2N8O19 B12783946 Ristomycin A aglycone, 22,31-dichloro-38-de(methoxycarbonyl)-7-demethyl-64-O-demethyl-19-deoxy-N15-((tricyclo(3.3.1.13,7)dec-2yloxy)carbonyl)-38-((methylamino)carbonyl)-

Ristomycin A aglycone, 22,31-dichloro-38-de(methoxycarbonyl)-7-demethyl-64-O-demethyl-19-deoxy-N15-((tricyclo(3.3.1.13,7)dec-2yloxy)carbonyl)-38-((methylamino)carbonyl)-

Cat. No.: B12783946
M. Wt: 1390.2 g/mol
InChI Key: MXQGKDLLQYUDBQ-LVQMOIKISA-N
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Description

Ristomycin A aglycone, 22,31-dichloro-38-de(methoxycarbonyl)-7-demethyl-64-O-demethyl-19-deoxy-N15-((tricyclo(3.3.1.13,7)dec-2yloxy)carbonyl)-38-((methylamino)carbonyl)- is a complex organic compound with potential applications in various fields of science and industry. This compound is a derivative of ristomycin, a known antibiotic, and has been modified to enhance its properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including chlorination, demethylation, and the introduction of various functional groups. Each step requires specific reaction conditions such as temperature, pressure, and the use of catalysts. For example, chlorination might be carried out using chlorine gas or a chlorinating agent under controlled conditions to ensure selective substitution.

Industrial Production Methods

Industrial production of such complex compounds typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Studying its effects on biological systems and potential as a therapeutic agent.

    Medicine: Investigating its antibiotic properties and potential use in treating infections.

    Industry: Possible applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can inhibit or activate biological pathways, leading to the desired therapeutic or chemical outcome.

Comparison with Similar Compounds

Similar Compounds

    Ristomycin: The parent compound with known antibiotic properties.

    Vancomycin: Another antibiotic with a similar structure and mechanism of action.

    Teicoplanin: A glycopeptide antibiotic with comparable applications.

Uniqueness

This compound’s uniqueness lies in its specific modifications, which may enhance its stability, efficacy, or selectivity compared to similar compounds.

Properties

Molecular Formula

C70H62Cl2N8O19

Molecular Weight

1390.2 g/mol

IUPAC Name

1-adamantyl N-[(1S,2R,19R,22S,34S,37R,40R,52S)-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-52-(methylcarbamoyl)-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaen-22-yl]carbamate

InChI

InChI=1S/C70H62Cl2N8O19/c1-73-63(89)58-41-23-38(82)24-47(85)53(41)40-17-32(3-6-45(40)83)54-65(91)79-59(68(94)78-58)60(86)34-5-9-49(43(72)18-34)98-52-21-36-20-51(61(52)87)97-48-8-2-28(13-42(48)71)14-44-62(88)75-56(66(92)77-57(36)67(93)76-54)35-15-37(81)22-39(16-35)96-50-19-33(4-7-46(50)84)55(64(90)74-44)80-69(95)99-70-25-29-10-30(26-70)12-31(11-29)27-70/h2-9,13,15-24,29-31,44,54-60,81-87H,10-12,14,25-27H2,1H3,(H,73,89)(H,74,90)(H,75,88)(H,76,93)(H,77,92)(H,78,94)(H,79,91)(H,80,95)/t29?,30?,31?,44-,54-,55+,56+,57-,58+,59+,60-,70?/m1/s1

InChI Key

MXQGKDLLQYUDBQ-LVQMOIKISA-N

Isomeric SMILES

CNC(=O)[C@@H]1C2=C(C(=CC(=C2)O)O)C3=C(C=CC(=C3)[C@@H]4C(=O)N[C@@H]([C@@H](C5=CC(=C(C=C5)OC6=CC7=CC(=C6O)OC8=C(C=C(C[C@@H]9C(=O)N[C@@H](C2=CC(=CC(=C2)OC2=C(C=CC(=C2)[C@@H](C(=O)N9)NC(=O)OC23CC5CC(C2)CC(C5)C3)O)O)C(=O)N[C@H]7C(=O)N4)C=C8)Cl)Cl)O)C(=O)N1)O

Canonical SMILES

CNC(=O)C1C2=C(C(=CC(=C2)O)O)C3=C(C=CC(=C3)C4C(=O)NC(C(C5=CC(=C(C=C5)OC6=CC7=CC(=C6O)OC8=C(C=C(CC9C(=O)NC(C2=CC(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)N9)NC(=O)OC23CC5CC(C2)CC(C5)C3)O)O)C(=O)NC7C(=O)N4)C=C8)Cl)Cl)O)C(=O)N1)O

Origin of Product

United States

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